N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Description
This compound is a hydrazinecarboxylic acid tert-butyl ester derivative featuring a 2-chlorophenyl-substituted ethylidene group. Its structure includes a tert-butyl carbamate group (–NH–C(=O)–O–tBu) linked to a hydrazine moiety (–NH–N=), which is further connected to a 1-amino-2-(2-chlorophenyl)ethylidene chain. The 2-chlorophenyl group introduces steric and electronic effects that influence reactivity, stability, and biological interactions .
Properties
IUPAC Name |
tert-butyl N-[(Z)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-16-11(15)8-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNBHSWVFBWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/CC1=CC=CC=C1Cl)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester (CAS: 1053656-05-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluation, and pharmacokinetic properties, supported by relevant data and case studies.
- Molecular Formula : C13H18ClN3O2
- Molar Mass : 283.75 g/mol
- Hazard Classification : Irritant
| Property | Value |
|---|---|
| CAS Number | 1053656-05-5 |
| Molecular Weight | 283.76 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions. The tert-butyl ester is often utilized to enhance the solubility and stability of the compound during biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines. For instance, a study evaluated its effects on the MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cell lines, revealing that:
- Inhibition of Cell Growth : The compound exhibited moderate inhibition of cell growth in these lines after 24 and 72 hours of treatment.
- Selectivity : Importantly, it did not significantly affect nonmalignant MCF-10A breast cells, suggesting a degree of selectivity towards malignant cells .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a half-life of approximately 0.74 hours in brain tissue, with favorable distribution in organs such as the kidney and liver. This profile suggests potential for effective therapeutic use while minimizing systemic toxicity .
Case Studies
-
Study on Breast Cancer Cell Lines :
- Researchers synthesized a series of hydrazine derivatives, including the tert-butyl ester form.
- The compound was tested against various breast cancer cell lines, showing significant inhibition compared to control groups.
- The results indicated that while it was less potent than established treatments like tamoxifen or olaparib, it still holds promise as a novel therapeutic agent .
- Comparative Analysis with Other Compounds :
Scientific Research Applications
Chemical Overview
- Molecular Formula : C13H18ClN3O2
- Molecular Weight : 283.75 g/mol
- CAS Number : 1053656-05-5
Medicinal Chemistry
N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester has been investigated for its biological activity, particularly as a potential pharmaceutical agent. Its structure suggests that it may interact with biological targets due to the presence of both hydrazine and amino functional groups.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For example, hydrazone derivatives have been studied for their ability to inhibit cancer cell proliferation. A study conducted on related hydrazone compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could potentially possess similar effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone A | MCF-7 (Breast Cancer) | 15 |
| Hydrazone B | HeLa (Cervical Cancer) | 10 |
| This compound | TBD | TBD |
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. Similar hydrazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell walls or inhibition of essential enzymes .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized for the preparation of more complex molecules through various reactions, including:
- Condensation Reactions : The compound can undergo condensation with aldehydes or ketones to form more complex hydrazones.
- Coupling Reactions : It can be used in coupling reactions to synthesize azo compounds, which are important in dye chemistry.
Reaction Examples
| Reaction Type | Reactants | Products |
|---|---|---|
| Condensation | This compound + Aldehyde | Hydrazone derivative |
| Coupling | This compound + Aromatic diazonium salt | Azo compound |
Synthesis of Novel Hydrazone Derivatives
A recent study focused on synthesizing novel hydrazone derivatives from this compound. The derivatives were tested for their biological activity, revealing promising results against specific cancer cell lines and bacteria.
Development of Anticancer Agents
Another case study highlighted the development of anticancer agents based on the structural modifications of this compound. Researchers modified the side chains to enhance potency and selectivity, leading to compounds with improved pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N'-[1-Amino-2-(4-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester
- Structure : Differs in the position of the chlorine substituent (4-chloro vs. 2-chloro).
- Properties: The 4-chloro analog (CAS: 1053656-11-3) has a molecular weight of 269.73 and purity ≥95%.
- Applications : Used in medicinal chemistry for synthesizing kinase inhibitors and antimicrobial agents .
N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester
- Structure : Contains two chlorine atoms at the 2- and 6-positions of the phenyl ring.
- Status : Discontinued (CAS: 1017779-13-3), likely due to challenges in synthesis or undesirable pharmacokinetic properties caused by increased steric bulk and lipophilicity .
N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester
- Structure: Replaces the 2-chlorophenyl group with a 3-chlorophenoxyethylidene chain.
Variations in the Hydrazinecarboxylic Acid Backbone
N-[4-(4-Fluoro-benzoylamino)-phenyl]-hydrazinecarboxylic acid tert-butyl ester
- Structure: Incorporates a 4-fluoro-benzoylamino group on the phenyl ring.
- Synthesis : Synthesized via CuI-catalyzed coupling (78% yield) and used to generate indole derivatives under hydroformylation conditions .
N'-(5-Amino-2-methoxybenzoyl)hydrazinecarboxylic acid tert-butyl ester
- Structure : Features a methoxy-substituted benzoyl group.
- Properties : Melting point 113–115°C; NMR data (δ 9.40 ppm for NH) and IR (3410 cm⁻¹ for N–H stretch) confirm hydrogen-bonding interactions .
- Applications : Precursor for peptidomimetics and kinase inhibitors .
N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
- Structure: Contains a 2-methoxyethylamino group and phenoxyethylidene chain.
- Synthesis : Requires multi-step functionalization of the ethylidene group.
- Applications : Explored in metal-catalyzed cross-coupling reactions due to its electron-rich substituents .
Preparation Methods
Preparation of the tert-Butyl Ester Intermediate
The tert-butyl ester of hydrazinecarboxylic acid derivatives is commonly prepared using acid-catalyzed esterification with isobutylene in the presence of acid catalysts such as p-toluenesulfonic acid (PTSA) or silica impregnated with sulfuric acid. This method is advantageous due to:
- One-step esterification from the amino acid precursor, avoiding protection-deprotection cycles of amino groups.
- High conversion rates and simple work-up procedures.
- Applicability to amino acids with or without hydroxyl groups.
- Reduced formation of side impurities.
| Parameter | Condition |
|---|---|
| Starting material | Amino acid (e.g., 2-chlorophenylglycine) |
| Catalyst | PTSA or silica impregnated with H2SO4 |
| Solvent | Dichloromethane or dioxane |
| Reagent | Isobutylene |
| Temperature | Room temperature (10–35 °C) |
| Reaction time | 1–8 days |
| Work-up | Washing with bicarbonate solution, water, brine |
Example: 100 g of amino acid in 1 L dichloromethane with 2 equivalents of silica impregnated with sulfuric acid and 300 mL isobutylene stirred for 4–5 days in an autoclave, followed by washing steps.
Formation of the Hydrazinecarboxylic Acid tert-Butyl Ester
The hydrazinecarboxylic acid tert-butyl ester intermediate, such as tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate, can be synthesized by reacting the corresponding 2-chlorophenyl hydrazine with tert-butyl chloroformate or via carbamate formation under controlled conditions.
Condensation to Form the Ethylidene Hydrazine Linkage
The key step involves condensation between the hydrazinecarboxylic acid tert-butyl ester and an aldehyde or imine precursor bearing the 2-chlorophenyl moiety to form the ethylidene hydrazine linkage:
Purification and Isolation
- The reaction mixture is purified by washing with bicarbonate solution, water, and brine to remove acidic and polar impurities.
- The product is isolated as a hydrochloride salt or free base depending on downstream application.
- The process is scalable for industrial production due to its simplicity and high conversion efficiency.
Comparative Data Table of Preparation Parameters
Research Findings and Industrial Relevance
- The one-step esterification process using isobutylene and acid catalysts is superior to multi-step protection/deprotection methods, reducing impurities and improving scalability.
- Use of silica impregnated with sulfuric acid as a catalyst offers environmentally friendlier alternatives to traditional mineral acids.
- The condensation step requires careful solvent and temperature control to avoid solidification of reaction mass and to maintain high yields.
- The overall synthetic route is adaptable to various substituted phenyl derivatives, enabling structural analog development.
Q & A
Basic: What are the optimal synthetic routes for N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester, and how can Design of Experiments (DoE) improve yield?
Answer:
The synthesis of hydrazinecarboxylic acid derivatives typically involves condensation reactions between hydrazine precursors and carbonyl-containing intermediates. For tert-butyl esters, protecting-group strategies are critical to avoid side reactions. A DoE approach, integrating variables like temperature, solvent polarity, and stoichiometry, can optimize yield. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility by controlling residence time and mixing efficiency . Controlled copolymerization methods, as used for polycationic dye-fixatives, may also inspire reaction design for similar hydrazine derivatives .
Table 1: Key Parameters for Synthesis Optimization
| Parameter | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 0–40°C | ↑ at 25°C |
| Solvent (DMF vs. THF) | Polar aprotic | DMF preferred |
| Stoichiometry (Hydrazine:Carbonyl) | 1:1 to 1:1.2 | Max yield at 1:1.1 |
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Answer:
- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry, as demonstrated for analogous hydrazinecarbothioamides (e.g., C–C bond lengths: 1.40–1.45 Å; bond angles: 116–122°) .
- NMR : Key signals include tert-butyl protons (δ ~1.4 ppm in H NMR) and hydrazine NH resonances (δ 6.5–8.5 ppm, broad). C NMR should show tert-butyl carbons (δ 28–30 ppm) and carbonyl carbons (δ 160–170 ppm).
- IR : Confirm hydrazine N–H stretches (~3300 cm) and ester C=O (~1720 cm) .
Basic: What analytical methods are recommended for assessing purity, and how are discrepancies resolved?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Retention times should match reference standards.
- LC-MS : Confirm molecular ion peaks (e.g., [M+H] for tert-butyl esters) and rule out side products. For example, LC/MS in resolved a 622.5 [M+H] peak for a related compound .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values. Discrepancies may indicate residual solvents or incomplete protection/deprotection steps .
Advanced: How can computational modeling guide the design of derivatives with enhanced stability or reactivity?
Answer:
Density Functional Theory (DFT) calculations predict electron-density distributions, identifying reactive sites (e.g., hydrazine NH for nucleophilic attacks). For example, maleimide derivatives were designed using HOMO-LUMO gaps to tailor fluorescence properties . Molecular dynamics simulations can also model tert-butyl ester hydrolysis under varying pH, aiding in stability assessments.
Table 2: Computational Parameters for Stability Prediction
| Property | Method | Relevance to Stability |
|---|---|---|
| Hydrolysis Energy Barrier | DFT (B3LYP/6-31G*) | Predicts pH sensitivity |
| Solvent Accessible Surface Area (SASA) | MD Simulations | Correlates with aggregation tendency |
Advanced: How should researchers address conflicting spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?
Answer:
Contradictions may arise from dynamic processes (e.g., rotamer interconversion) or paramagnetic impurities. Strategies include:
- Variable-Temperature NMR : Freeze rotamers (e.g., at −40°C) to simplify splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H and C shifts.
- X-ray Validation : Resolve ambiguities via crystallography, as in , where bond angles clarified substituent orientation .
Advanced: What are the compound’s stability profiles under different storage conditions, and how do surface interactions affect degradation?
Answer:
- Thermal Stability : TGA/DSC analysis (e.g., 5% weight loss at >150°C suggests thermal robustness).
- Light Sensitivity : UV-vis spectroscopy monitors photodegradation (λmax shifts indicate structural changes).
- Surface Adsorption : Indoor surfaces (e.g., glass, stainless steel) may catalyze hydrolysis. Advanced microspectroscopic imaging (e.g., AFM-IR) identifies degradation hotspots .
Advanced: What role does this compound play in synthesizing heterocyclic systems, and how can competing pathways be minimized?
Answer:
The tert-butyl ester acts as a protecting group during cyclization reactions. For example, palladium-catalyzed hydroamination with hydrazine derivatives forms allylamines, but competing elimination can occur. Strategies:
- Catalyst Tuning : Use Pd(OAc) with bulky ligands to favor substitution over elimination .
- Solvent Control : Polar solvents (e.g., DMF) stabilize transition states for cyclization .
Advanced: How are air-sensitive intermediates handled during synthesis, and what inert-atmosphere techniques are critical?
Answer:
- Schlenk Lines : Purge reaction flasks with argon/nitrogen (>3 cycles) to exclude moisture/O.
- Gloveboxes : Maintain <1 ppm O for weighing hydrazine intermediates.
- Syringe Techniques : Transfer liquids via cannula under positive inert-gas pressure, as described in Safety Data Sheets for similar compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
